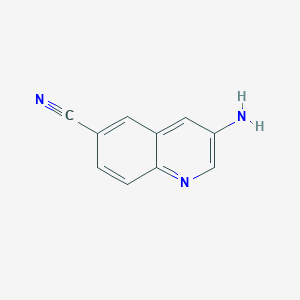

3-Aminoquinoline-6-carbonitrile

Description

Overview of Substituted Quinoline (B57606) Heterocycles

Quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental heterocyclic scaffold. rsc.orgnumberanalytics.com Its derivatives are ubiquitous in nature, found in various alkaloids, and form the core of numerous synthetic compounds with a wide array of applications. rsc.orgorientjchem.org The versatility of the quinoline ring lies in its ability to be functionalized at multiple positions, allowing for the fine-tuning of its electronic and steric properties. nih.gov This adaptability has made substituted quinolines a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. orientjchem.orgresearchgate.netnih.gov The ease of synthesis and the susceptibility to subsequent chemical transformations further enhance the importance of substituted quinolines as building blocks for more complex polynuclear heterocyclic systems. ikprress.org

Historical Context of Quinoline-Carbonitrile Research

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. rsc.orgnih.gov The development of synthetic methods, such as the Skraup, Friedlander, and Doebner-von Miller syntheses, paved the way for the creation of a vast library of quinoline derivatives. nih.govresearchgate.net Research into quinoline-carbonitriles, a subset of these derivatives, has gained momentum due to the unique electronic properties conferred by the nitrile group. The introduction of a nitrile function on the quinoline scaffold has been a key strategy in the development of novel therapeutic agents. For instance, quinoline-3-carbonitrile derivatives have been investigated as potent antibacterial agents. nih.govresearchgate.net These studies have highlighted the potential of the carbonitrile group to modulate the biological activity of the quinoline core, driving further exploration into the synthesis and application of various quinoline-carbonitrile isomers.

Structural Features and Chemical Relevance of the 3-Aminoquinoline-6-carbonitrile Core

The this compound molecule integrates several key functional groups onto the quinoline framework, each contributing to its distinct chemical character. The amino group at the 3-position and the carbonitrile group at the 6-position create a unique electronic landscape. The amino group acts as an electron-donating group, influencing the reactivity of the pyridine ring, while the carbonitrile group is a strong electron-withdrawing group, affecting the properties of the benzene ring. This push-pull electronic arrangement can lead to interesting photophysical properties and enhanced biological activity. The vicinal amino and cyano functional groups present in some quinoline-carbonitriles can also serve as reactive handles for the construction of more complex, fused heterocyclic systems. researchgate.net

Current Research Landscape and Gaps in this compound Studies

Current research on quinoline derivatives is highly active, with a continuous stream of publications detailing new synthetic methodologies and biological applications. nih.govbohrium.com Specifically, research on substituted quinoline-carbonitriles is expanding, with studies exploring their potential as antimicrobial and anticancer agents. nih.govresearchgate.net However, a detailed investigation specifically focused on this compound appears to be a more niche area. While general synthetic routes to various aminoquinoline and quinoline-carbonitrile derivatives are documented, dedicated studies on the synthesis, characterization, and application of this specific isomer are less common. There is a clear opportunity for further research to fully elucidate the unique properties and potential applications of this compound, particularly in areas like medicinal chemistry and materials science where the specific substitution pattern could offer unique advantages.

Structure

3D Structure

Propriétés

IUPAC Name |

3-aminoquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-4,6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJBBZGBNDHMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Aminoquinoline 6 Carbonitrile

Reactivity at the Amino Group of 3-Aminoquinoline-6-carbonitrile

The amino group at the 3-position of the quinoline (B57606) ring is a key site for derivatization. Its nucleophilic nature allows it to participate in a variety of reactions, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Sulfonylation Reactions of the Amino Moiety

The amino group of this compound readily undergoes acylation and sulfonylation reactions. These reactions involve the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl or sulfonyl center of an acylating or sulfonylating agent, respectively.

Acylation: In a reaction analogous to the formation of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, the amino group of this compound can be acylated. acs.org For instance, treatment with acyl halides (like acetyl chloride) or anhydrides (like acetic anhydride) in the presence of a suitable base or under appropriate conditions would yield the corresponding N-acyl-3-aminoquinoline-6-carbonitrile derivatives. acs.orgresearchgate.netyoutube.comresearchgate.net The reaction with acetic anhydride, for example, would produce N-(6-cyanoquinolin-3-yl)acetamide. These reactions are fundamental in modifying the electronic and steric properties of the amino group.

Sulfonylation: Similarly, the amino group can be sulfonylated by reacting with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. researchgate.netresearchgate.net This reaction would lead to the formation of the corresponding sulfonamide, N-(6-cyanoquinolin-3-yl)-4-methylbenzenesulfonamide. The resulting sulfonamides are often crystalline solids and have altered solubility and biological activity profiles compared to the parent amine.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Anhydride | N-(6-cyanoquinolin-3-yl)acetamide | Acylation |

| This compound | p-Toluenesulfonyl Chloride | N-(6-cyanoquinolin-3-yl)-4-methylbenzenesulfonamide | Sulfonylation |

Diazotization and Subsequent Transformations of the Amino Group

The primary aromatic amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for a wide range of functional group transformations. The diazotization reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. sapub.orgekb.eg

The resulting 6-cyanoquinoline-3-diazonium salt can then undergo various nucleophilic substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. ekb.eg For example:

Treatment with copper(I) chloride or copper(I) bromide would yield 3-chloro- or 3-bromoquinoline-6-carbonitrile, respectively.

Reaction with copper(I) cyanide would introduce a second nitrile group, forming quinoline-3,6-dicarbonitrile.

Reaction with water in the presence of a copper catalyst can lead to the formation of 3-hydroxyquinoline-6-carbonitrile.

These transformations allow for the introduction of a variety of substituents at the 3-position, significantly expanding the synthetic utility of the starting material.

Condensation Reactions Involving the 3-Amino Functionality

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). For instance, the reaction with benzaldehyde (B42025) would yield N-(phenylmethylidene)-3-aminoquinoline-6-carbonitrile. nih.govresearchgate.netresearchgate.netnih.gov These reactions are typically acid-catalyzed and are often reversible. The resulting imines can be further reduced to secondary amines or used as intermediates in the synthesis of more complex heterocyclic systems.

Reactivity at the Nitrile Group of this compound

The nitrile group at the 6-position of the quinoline ring is another site for chemical modification, although it is generally less reactive than the amino group. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.

Nucleophilic Additions to the Carbonitrile Functionality

The carbon-nitrogen triple bond of the nitrile group can undergo nucleophilic addition. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate leads to the formation of a ketone. For example, reaction with methylmagnesium bromide followed by acidic workup would yield 3-amino-6-acetylquinoline.

Hydrolysis and Reduction Reactions of the Nitrile Group

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. researchgate.netnih.govnumberanalytics.comnih.govlibretexts.org Acid-catalyzed hydrolysis, typically by heating with a strong acid like sulfuric or hydrochloric acid, would convert the nitrile group to a carboxylic acid, yielding 3-aminoquinoline-6-carboxylic acid. numberanalytics.comnih.gov Basic hydrolysis, using a strong base like sodium hydroxide (B78521) followed by acidification, would also produce the same carboxylic acid. researchgate.netlibretexts.org The hydrolysis proceeds through an intermediate amide, 3-aminoquinoline-6-carboxamide, which can sometimes be isolated under controlled conditions. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine. numberanalytics.comchemistrysteps.commasterorganicchemistry.comyoutube.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. numberanalytics.comchemistrysteps.commasterorganicchemistry.comyoutube.com The reduction of this compound with LiAlH₄ would yield 3-amino-6-(aminomethyl)quinoline. This reaction provides a route to introduce a basic aminomethyl group at the 6-position of the quinoline ring.

Table 2: Examples of Reactions at the Nitrile Group

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. CH₃MgBr 2. H₃O⁺ | 3-Amino-6-acetylquinoline | Nucleophilic Addition |

| This compound | H₃O⁺, heat | 3-Aminoquinoline-6-carboxylic acid | Hydrolysis |

| This compound | LiAlH₄, then H₂O | 3-Amino-6-(aminomethyl)quinoline | Reduction |

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group of this compound is a versatile functional group that can participate in various cycloaddition reactions. One of the most significant transformations is its conversion into a tetrazole ring through a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide. researchgate.netnih.gov This reaction is a powerful tool in medicinal chemistry as the tetrazole moiety is often used as a metabolically stable bioisostere for a carboxylic acid group. researchgate.netbeilstein-journals.orgbeilstein-journals.org

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, where the azide ion acts as the 1,3-dipole and the nitrile group serves as the dipolarophile. nih.govresearchgate.net The process is often facilitated by catalysts such as zinc chloride or ammonium (B1175870) chloride and can be carried out in various polar aprotic solvents like N,N-dimethylformamide (DMF). The resulting product is 3-amino-6-(1H-tetrazol-5-yl)quinoline. This transformation underscores the utility of the nitrile group as a gateway to important heterocyclic systems.

Table 1: Representative Conditions for Tetrazole Synthesis from Nitriles

| Reactant | Reagents | Catalyst/Additive | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Aromatic Nitrile | Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl) | DMF or Water | Heating (e.g., 120-150 °C) | 5-Aryl-1H-tetrazole |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System of this compound

The quinoline ring is a bicyclic heteroaromatic system susceptible to both electrophilic and nucleophilic substitution, with the reactivity and regioselectivity being heavily influenced by the existing substituents. In this compound, the interplay between the electron-donating amino group, the electron-withdrawing cyano group, and the inherent electronic properties of the quinoline nucleus dictates the outcome of these reactions.

Regioselectivity in Electrophilic Substitutions on this compound

Electrophilic aromatic substitution on the quinoline ring system is a complex process. The pyridine (B92270) ring is generally deactivated towards electrophiles compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com Consequently, substitutions often favor the benzene ring (positions 5, 6, 7, and 8).

In this compound, the substituents play a crucial role in directing incoming electrophiles:

Amino Group (-NH₂ at C3): This is a powerful activating group and directs electrophiles to the ortho and para positions. libretexts.org In this case, it strongly activates the C2 and C4 positions of the pyridine ring.

Cyano Group (-CN at C6): This is a deactivating group and acts as a meta-director. libretexts.org It deactivates the carbocyclic ring and would direct an incoming electrophile to positions 5 and 7 relative to its own position.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | 3 | Activating | Ortho, Para (to C2, C4) |

| -CN | 6 | Deactivating | Meta (to C5, C7) |

Nucleophilic Aromatic Substitution Pathways for this compound Derivatives

Nucleophilic aromatic substitution (SNA_r) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient or possess a good leaving group. masterorganicchemistry.com For derivatives of this compound, SNA_r reactions are most relevant when a halogen atom is present on the quinoline ring. The electron-withdrawing nature of the quinoline nitrogen and the C6-cyano group facilitates the displacement of such a leaving group. xmu.edu.cn

A halogen atom at the C4 position of the quinoline ring is particularly activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer-like intermediate by the ring nitrogen. Therefore, a derivative such as 4-chloro-3-aminoquinoline-6-carbonitrile would readily react with various nucleophiles (e.g., amines, alkoxides, thiols) to yield the corresponding substituted products. The reaction involves the addition of the nucleophile to the carbon bearing the leaving group, followed by the elimination of the halide ion. researchgate.net This pathway is a cornerstone for building molecular complexity from halogenated quinoline precursors. science-revision.co.uksavemyexams.com

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are typically performed on its halogenated analogues, using the halogen as a handle for coupling.

Suzuki-Miyaura Coupling of Halogenated this compound Analogues

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov Halogenated derivatives of this compound, such as a bromo- or chloro-substituted version, are excellent substrates for this reaction.

For instance, 8-bromo-3-aminoquinoline-6-carbonitrile could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C8 position. The reaction is typically catalyzed by a Pd(0) complex, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and requires a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. nih.govsigmaaldrich.com This reaction allows for the synthesis of complex biaryl and vinyl-quinoline structures, which are of interest in materials science and medicinal chemistry. However, in cases of polyhalogenated quinolines, achieving selective monosubstitution can be challenging. nih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples |

|---|---|

| Substrate | Aryl/Vinyl Halide (e.g., Bromo-3-aminoquinoline-6-carbonitrile) |

| Coupling Partner | Aryl/Vinyl Boronic Acid or Ester |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Dioxane/Water, Toluene/Water, DMF |

Heck and Sonogashira Coupling with this compound Derivatives

Beyond Suzuki coupling, other palladium-catalyzed reactions like the Heck and Sonogashira couplings are highly effective for functionalizing halogenated this compound derivatives. organic-chemistry.org

The Heck reaction creates a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orglibretexts.org A derivative like 8-bromo-3-aminoquinoline-6-carbonitrile could react with an alkene (e.g., styrene, an acrylate) in the presence of a palladium catalyst and a base (e.g., triethylamine) to introduce a vinyl substituent at the C8 position.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.org This reaction would allow for the introduction of an alkynyl group onto the quinoline scaffold. For example, reacting 8-bromo-3-aminoquinoline-6-carbonitrile with phenylacetylene (B144264) under Sonogashira conditions would yield 3-amino-8-(phenylethynyl)quinoline-6-carbonitrile. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes. organic-chemistry.orgthalesnano.com

These coupling reactions significantly expand the synthetic utility of the this compound framework, enabling the creation of a diverse library of derivatives with tailored electronic and steric properties.

Table 4: Overview of Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Key Catalysts | Product Functional Group |

|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂, Pd/C | -CH=CHR (Alkenyl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | -C≡CR (Alkynyl) |

C-H Activation Strategies on the this compound Scaffold

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors. nih.gov For heterocyclic scaffolds such as quinoline, C-H activation provides a direct route to introduce new functional groups, bypassing the need for pre-functionalized starting materials. mdpi.comnih.gov While specific studies on the C-H activation of this compound are not extensively documented, a number of strategies can be proposed based on the well-established reactivity of the quinoline core and related derivatives. acs.orgscilit.com

The regioselectivity of C-H activation on the this compound scaffold is governed by a combination of factors. These include the inherent electronic properties of the quinoline ring, the directing effects of the amino group at the C3 position, and the influence of the electron-withdrawing carbonitrile group at the C6 position. Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, offers a versatile toolkit for achieving site-selective C-H functionalization. nih.gov

Transition Metal-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern C-H activation chemistry. For the this compound scaffold, several palladium-catalyzed C-H functionalization reactions can be envisaged. The C2 and C4 positions are electronically activated in the quinoline ring and are often susceptible to functionalization. The amino group at C3 is likely to further influence the reactivity of these adjacent positions. While the carbonitrile group at C6 is electron-withdrawing, C-H activation at the C5 or C7 positions remains a possibility, potentially through the use of specific ligands or directing groups.

One potential strategy involves the oxidative C-H/C-H coupling with arenes. For instance, a method developed for the C-H arylation of quinolines utilizes a palladium acetate (B1210297) catalyst in the presence of an oxidant and an acid. mdpi.com Applying such conditions to this compound could potentially lead to arylation at one of the activated C-H bonds.

Another approach is the palladium-catalyzed alkylation of quinoline derivatives. For example, the direct alkylation of quinoline N-oxides with ethers has been achieved using a palladium acetate catalyst and a peroxide oxidant. mdpi.com This suggests that conversion of this compound to its N-oxide derivative could open up pathways for C-H alkylation.

The following table outlines representative examples of palladium-catalyzed C-H activation on quinoline derivatives, which could be adapted for this compound.

Table 1: Examples of Palladium-Catalyzed C-H Activation on Quinoline Scaffolds

| Catalyst | Ligand | Oxidant | Additive | Solvent | Temp. (°C) | Product | Ref. |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ | None | Ag₂CO₃ | PivOH | DMF | N/A | C-H Arylation | mdpi.com |

| Pd(OAc)₂ | None | TBHP | TBAB | 1,4-dioxane/H₂O | 100 | C-H Alkylation (of N-oxide) | mdpi.com |

Rhodium and ruthenium catalysts are also highly effective for C-H activation and can offer complementary regioselectivity to palladium. nih.govacs.org Rhodium(III) catalysts, for example, have been successfully employed for the C-H alkenylation and arylation of various heterocycles, often directed by a coordinating group. While the 3-amino group in this compound is not ideally positioned for chelation-assisted C-H activation at a distant site, its electronic influence could still play a role in catalyst-substrate interactions.

Directing Group Strategies

To overcome challenges in controlling regioselectivity, a directing group can be temporarily installed on the 3-amino group. This directing group can then chelate to the metal catalyst and direct the C-H activation to a specific site, most likely the C4 position. A variety of directing groups, such as picolinamides or pyrimidines, have been developed for this purpose. Following the C-H functionalization reaction, the directing group can be cleaved to reveal the free amino group. This strategy has been successfully applied to the C-H functionalization of other amino-substituted heterocycles and represents a viable approach for the controlled derivatization of this compound.

Advanced Structural Characterization and Conformational Analysis of 3 Aminoquinoline 6 Carbonitrile and Its Derivatives

Single-Crystal X-ray Diffraction Studies of 3-Aminoquinoline-6-carbonitrile

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, while weaker than covalent bonds, are fundamental to the stability and properties of the crystal. For this compound, the key functional groups—the amino group (-NH₂), the quinoline (B57606) ring system, and the nitrile group (-C≡N)—are expected to dictate the packing arrangement.

In the crystal structure of the parent compound, 3-aminoquinoline (B160951), molecules are linked by N—H⋯N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the quinoline nitrogen of an adjacent molecule. This primary interaction connects the molecules into zigzag chains. Furthermore, weak N–H⋯π interactions are observed, which help to consolidate the crystal packing.

For this compound, one would anticipate a similar hydrogen bonding scheme. The amino group acts as a hydrogen bond donor, while the quinoline nitrogen and the nitrogen of the carbonitrile group can both act as hydrogen bond acceptors. This could lead to more complex and robust networks. Additionally, π–π stacking interactions between the aromatic quinoline rings are highly probable, contributing significantly to the stability of the crystal lattice.

Advanced Nuclear Magnetic Resonance Spectroscopy for this compound Derivatives

Dynamic NMR Studies of this compound Systems

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of processes that cause reversible changes in a molecule's structure, such as conformational changes or restricted rotations. For this compound, a potential area of interest for DNMR studies would be the rotational barrier around the C3-NH₂ bond. The partial double bond character, influenced by the electronic effects of the quinoline ring and the electron-withdrawing nitrile group, could lead to hindered rotation.

While specific DNMR studies on this compound have not been reported in the literature, such an investigation would typically involve variable-temperature NMR experiments. By monitoring the coalescence of signals corresponding to the aromatic protons near the amino group as the temperature is raised, it would be possible to calculate the activation energy (ΔG‡) for the rotation.

Table 1: Hypothetical Dynamic NMR Parameters for C-N Bond Rotation in this compound

| Parameter | Description | Potential Value |

|---|---|---|

| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into a single broad peak. | To be determined experimentally |

| Rate Constant (k) | The rate of the exchange process at the coalescence temperature. | Calculable from Tc and chemical shift difference |

Note: The data in this table is hypothetical and serves to illustrate the parameters that would be determined from a DNMR study.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Functional Group Interactions in this compound

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and probing their electronic environment within a molecule. chemicalbook.com Although a dedicated, published spectrum for this compound is not available, the expected vibrational frequencies can be predicted based on extensive studies of related quinoline, aniline (B41778), and nitrile compounds. nih.govresearchgate.net

The key functional groups in this compound are the amino (-NH₂) group, the nitrile (-C≡N) group, and the quinoline ring system.

Amino (-NH₂) Group: This group will exhibit characteristic symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The position of these bands can indicate the extent of hydrogen bonding. bldpharm.com

Nitrile (-C≡N) Group: A sharp, medium-intensity band corresponding to the C≡N stretching vibration is expected in the 2220-2260 cm⁻¹ region. Its exact position and intensity can be influenced by conjugation with the aromatic ring.

Quinoline Ring: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of complex bands in the 1400-1650 cm⁻¹ region. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), on similar molecules like 3-quinolinecarboxaldehyde (B83401) have shown excellent correlation between calculated and experimental frequencies, providing a reliable method for assigning spectra. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amino | N-H Asymmetric Stretch | ~3450 | FT-IR, Raman |

| Amino | N-H Symmetric Stretch | ~3350 | FT-IR, Raman |

| Amino | N-H Scissoring | ~1620 | FT-IR |

| Aromatic | C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Nitrile | C≡N Stretch | 2220 - 2240 | FT-IR, Raman |

Mass Spectrometry Techniques for Mechanistic Studies and Isotope Labeling of this compound Reactions

Mass spectrometry (MS) is a cornerstone for molecular weight determination and structural elucidation through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound (C₁₀H₇N₃).

While specific mechanistic studies involving isotope labeling for this compound are not documented, the fragmentation patterns of related quinoline derivatives have been investigated. researchgate.net For this compound (Molecular Weight: 169.18 g/mol ), electron ionization (EI) would likely produce a prominent molecular ion peak (M⁺˙) at m/z 169. Subsequent fragmentation could involve:

Loss of HCN: A common fragmentation pathway for aromatic nitriles, leading to a fragment at m/z 142.

Loss of an amino radical (•NH₂): Resulting in a fragment at m/z 153.

Retro-Diels-Alder reaction: Cleavage of the benzene (B151609) ring portion of the quinoline system.

Time-of-flight mass spectrometry (TOF-MS), often coupled with gas or liquid chromatography, has been successfully used to identify various quinoline carbonitriles and other derivatives. sigmaaldrich.com Such techniques would be invaluable for studying reaction mechanisms, for example, by tracking the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) from labeled reactants into the product molecule. This approach provides definitive evidence for proposed reaction pathways.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 169 | Molecular Ion [M]⁺˙ | [C₁₀H₇N₃]⁺˙ |

| 142 | [M - HCN]⁺˙ | [C₉H₆N₂]⁺˙ |

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Derivatives (if applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereogenic centers.

Currently, the synthesis and chiroptical analysis of chiral derivatives of this compound have not been reported in the scientific literature. For this technique to be applicable, a chiral center would need to be introduced into the molecule. This could be achieved, for instance, by alkylating the amino group with a chiral substituent or by synthesizing a derivative with axial chirality.

Should such chiral derivatives be synthesized, CD and ORD spectroscopy would be critical for:

Confirming the enantiomeric purity of the products.

Assigning the absolute configuration, often through comparison with theoretical calculations (e.g., time-dependent DFT).

Studying conformational changes that affect the chiral environment.

The synthesis of chiral quinoline-based ligands and catalysts is an active area of research, demonstrating the potential for creating and analyzing novel chiral structures based on the quinoline framework. researchgate.netasianpubs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-quinolinecarboxaldehyde |

| Quinoline |

Theoretical and Computational Chemistry Studies on 3 Aminoquinoline 6 Carbonitrile

Quantum Chemical Calculations of 3-Aminoquinoline-6-carbonitrile Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) to determine the distribution of electrons within the molecule, which governs its structure, stability, and reactivity. For quinoline (B57606) derivatives, these studies often involve methods like Density Functional Theory (DFT) and ab initio calculations to explore various molecular and electronic characteristics. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. nih.gov It is favored for its balance of accuracy and computational cost. DFT calculations can predict optimized molecular geometries, vibrational frequencies, and thermodynamic parameters. scirp.orgresearchgate.net

In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For instance, a DFT study on quinoline using the B3LYP functional with a 6-31+G(d,p) basis set was performed to determine its optimized structure and thermodynamic properties. scirp.orgresearchgate.net Similar calculations for this compound would reveal how the amino and carbonitrile substituents influence the geometry of the quinoline core.

Table 1: Illustrative Calculated Thermodynamic Parameters for Quinoline (Note: This data is for the parent compound Quinoline, as specific data for this compound is not available in the searched literature. The data serves to illustrate the type of information obtained from DFT calculations.)

| Parameter | Value |

| Zero-point energy | 92.94 kcal/mol |

| Total Thermal Energy (Etotal) | 93.99 kcal/mol |

| Heat Capacity (Cv) | 26.61 cal/mol-K |

| Entropy (S) | 83.54 cal/mol-K |

| Dipole Moment | 2.004 D |

| Data sourced from a DFT B3LYP/6-31+G(d,p) calculation on Quinoline. scirp.orgresearchgate.net |

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying electronic excitations and predicting UV-visible absorption spectra. nih.govbhu.ac.in Ab initio methods, which are based on first principles without empirical parameters, can also be used for excited states, though they are often more computationally intensive.

A TD-DFT study on 6-aminoquinoline (B144246) (6AQ), a structurally related compound, explored its electronic absorption and emission spectra in various solvents. nih.gov The calculations, coupled with a Polarizable Continuum Model (PCM) to simulate solvent effects, showed that the absorption maxima were due to π → π* transitions. nih.gov On increasing solvent polarity, a bathochromic (red) shift was observed in both absorption and emission spectra, indicating a significant charge-transfer character in the excited state. nih.gov Similar studies on this compound would elucidate its photophysical properties and the nature of its electronic transitions.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. bhu.ac.in

For quinoline derivatives, FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack. bhu.ac.in For example, in a computational study of 6-aminoquinoline (6AQ), the HOMO and LUMO were found to be localized over the entire molecule. nih.gov The analysis of these orbitals, along with the calculated energy gap, provides crucial information about the molecule's electronic properties and reactivity. nih.gov

Table 2: Illustrative FMO Properties for a Quinoline Derivative (Note: This data is for a representative quinoline derivative from a research study, as specific data for this compound is not available in the searched literature.)

| Parameter | Energy (eV) |

| EHOMO | -6.21 |

| ELUMO | -0.60 |

| Energy Gap (ΔE) | 5.61 |

| Data sourced from a DFT M06/6-311G(d,p) calculation on a related quinoline chromophore. researchgate.net |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations can reveal information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. frontiersin.orgnih.gov

The solvent environment can significantly influence the conformation and properties of a molecule. MD simulations can model these effects explicitly by including solvent molecules in the simulation box or implicitly using a continuum model. nih.gov For example, simulations of biomolecules in ionic liquids have shown that the solvent can preserve folded states and that specific ions preferentially interact with certain parts of the molecule. mdpi.com

MD simulations are particularly valuable for studying the interactions between a small molecule and a larger biological target, such as a protein or DNA. researchgate.net These simulations can provide insights into the stability of the binding pose predicted by molecular docking, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. frontiersin.org

For instance, MD simulations were used to confirm the stability of complexes formed by quinoline-triazole conjugates with the InhA enzyme, a target in tuberculosis research. researchgate.net The simulations showed that specific hydrogen bonds were maintained throughout the simulation, confirming a stable interaction. researchgate.net A similar study on this compound interacting with a specific biological target would help elucidate its mechanism of action by revealing the dynamics and stability of the complex.

Prediction of Reaction Mechanisms and Transition States for this compound Transformations

The prediction of reaction mechanisms and the identification of transition states are cornerstones of computational chemistry. wikipedia.org These theoretical investigations allow for a detailed understanding of how reactants evolve into products, mapping out the energetic landscape of the reaction. For the synthesis and subsequent reactions of this compound, computational methods such as Density Functional Theory (DFT) are invaluable. mdpi.comresearchgate.net

Transition state theory posits that for a reaction to occur, reactants must pass through a high-energy state known as the activated complex or transition state. fiveable.meyoutube.comyoutube.com The energy required to reach this state is the activation energy, a critical factor in determining the reaction rate. Computational chemists can model these transient structures and calculate their energies, providing a quantitative basis for comparing different potential reaction pathways.

A potential energy surface (PES) is a multidimensional map that illustrates the energy of a chemical system as a function of its geometry. mdpi.com By mapping the PES for the synthesis of this compound, chemists can identify the most energetically favorable routes from reactants to products. These maps reveal the valleys corresponding to stable intermediates and the mountain passes that represent transition states.

Several classical methods for quinoline synthesis could be adapted for this compound, and computational mapping of their respective PES would be crucial for determining the most efficient pathway. For instance, variations of the Skraup, Combes, or Friedländer syntheses could potentially be employed. iipseries.orgorganic-chemistry.org

A computational study would typically involve the following steps:

Reactant Selection: Based on known quinoline syntheses, appropriate precursors for this compound would be chosen. For a Friedländer-type synthesis, this might involve the reaction of a suitably substituted 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group.

Conformational Analysis: The various possible arrangements of the reactants and intermediates are computationally explored to find their lowest energy conformations. mdpi.com

Pathway Calculation: The reaction pathway is modeled by systematically changing key bond lengths and angles to simulate the progression from reactants, through transition states, to products. The energy at each point is calculated, generating a profile of the PES.

An illustrative potential energy surface for a hypothetical two-step synthesis of a substituted quinoline is depicted below. The reactants (R) must overcome an initial energy barrier (TS1) to form an intermediate (I), which then proceeds through a second transition state (TS2) to yield the final product (P).

Table 1: Hypothetical Energy Profile for a Quinoline Synthesis

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0 |

| TS1 | First Transition State | +25 |

| I | Intermediate | +5 |

| TS2 | Second Transition State | +15 |

| P | Product | -10 |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Computational analysis provides deep mechanistic insights into the reactions of this compound. mdpi.com By examining the electronic structure of the reactants, intermediates, and transition states, chemists can understand the flow of electrons and the nature of bond-forming and bond-breaking events.

For example, in a transition-metal-catalyzed synthesis, DFT calculations can elucidate the role of the catalyst in lowering the activation energy. mdpi.comnih.gov These studies can model the coordination of the reactants to the metal center, the oxidative addition and reductive elimination steps, and the regeneration of the catalyst.

A key aspect of this analysis is the characterization of the transition state. Computational methods can determine the geometry of the transition state and its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. nih.gov

DFT studies on related quinoline-3-carbonitrile derivatives have been used to assess molecular geometry, HOMO-LUMO energy gaps, and other electronic properties that influence reactivity. nih.gov Similar computational analyses for this compound would provide valuable information on its electronic structure and how it influences its chemical behavior. For instance, the calculated HOMO and LUMO energies can indicate the molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.netnih.gov

Table 2: Illustrative Computational Data for a Hypothetical Reaction Step

| Parameter | Value | Significance |

| Activation Energy (ΔE‡) | 20 kcal/mol | Energy barrier to be overcome. |

| Reaction Energy (ΔErxn) | -15 kcal/mol | Overall thermodynamic favorability. |

| Key Bond Distance in TS | 1.8 Å (forming) | Indicates the extent of bond formation. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Applications of 3 Aminoquinoline 6 Carbonitrile in Advanced Chemical Synthesis and Materials Science

3-Aminoquinoline-6-carbonitrile as a Versatile Synthetic Building Block

This compound is a bifunctional molecule that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive amino group at the 3-position and a cyano group at the 6-position of the quinoline (B57606) core, allows for a wide range of chemical transformations. This unique arrangement of functional groups enables its participation in various synthetic strategies to construct complex molecular architectures.

The amino group provides a nucleophilic center, readily participating in reactions such as acylation, alkylation, and condensation to form new carbon-nitrogen bonds. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or utilized in cycloaddition reactions, offering a gateway to diverse functionalities. The quinoline ring itself is a privileged scaffold in medicinal chemistry, and modifications using the amino and cyano handles can lead to novel compounds with significant biological potential.

Synthesis of Complex Heterocyclic Systems via this compound

The strategic placement of the amino group at the C-3 position makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. The amino group, in conjunction with the quinoline ring nitrogen, can participate in cyclization reactions to form polycyclic structures. A prominent example is the synthesis of pyrazolo[4,3-c]quinolines, a class of compounds that has garnered significant attention for its potential anti-inflammatory and anticancer activities. nih.govmdpi.com

The general synthetic approach involves the transformation of the 3-aminoquinoline (B160951) moiety into a fused pyrazole (B372694) ring. For instance, related syntheses have demonstrated that a 3-amino-4-chloroquinoline derivative can react with hydrazine (B178648) to form the pyrazolo[4,3-c]quinoline core. This indicates that this compound could be a key starting material for analogous compounds, where the 3-amino group is crucial for the formation of the fused five-membered pyrazole ring. jlu.edu.cn The resulting fused systems are of significant interest in drug discovery.

Table 1: Examples of Heterocyclic Systems Derived from Aminoquinoline Precursors

| Precursor Type | Reagents | Resulting Heterocycle | Potential Application | Reference |

|---|---|---|---|---|

| 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine | Substituted Anilines | 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline | Anti-inflammatory | nih.gov |

| 4-Amino-3-aryl-5-mercapto-s-1,2,4-triazoles | Quinoline-3-carboxylic acids, Hydrazine Hydrate | 3-Amino-1H-pyrazolo[4,3-c]quinolines | Heterocyclic Synthesis | jlu.edu.cn |

Precursor for Advanced Organic Ligands and Catalysts Based on this compound

The amino group of this compound is a key functional handle for developing advanced organic ligands and catalysts. Through condensation with aldehydes or ketones, the amino group can be readily converted into a Schiff base (imine). These Schiff base ligands, particularly those capable of forming multidentate chelation with metal ions, are fundamental in coordination chemistry and catalysis.

For example, research on the closely related 8-aminoquinoline (B160924) has shown that it can be converted into a tridentate (NNN) Schiff base ligand. nih.gov This ligand, upon complexation with copper(II), forms a distorted octahedral complex that is an effective catalyst for C-N bond-forming reactions. nih.gov By analogy, this compound can be envisioned as a precursor to similar bidentate or tridentate ligands. The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The nitrile group at the 6-position remains available for further post-synthesis modification, allowing for the fine-tuning of the catalyst's electronic properties or its immobilization onto a solid support.

Table 2: Example of an Aminoquinoline-Based Catalyst

| Ligand Precursor | Metal Salt | Catalyst Structure | Application | Reference |

|---|

Role in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. rsc.org The structural motifs present in this compound make it a highly suitable candidate for participation in such reactions. Both the amino and the carbonitrile functionalities are frequently employed in the design of MCRs to build diverse heterocyclic libraries. nih.govmdpi.com

For example, a well-established MCR for the synthesis of quinoline-3-carbonitrile derivatives involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or malononitrile, a cyclic ketone, and an ammonium (B1175870) salt as the amine source. nih.gov This highlights the importance of the amino and nitrile functionalities in constructing the quinoline core itself. As a pre-formed building block, this compound could participate in subsequent MCRs. The amino group can act as the nucleophilic component, reacting with aldehydes and β-dicarbonyl compounds in reactions like the Hantzsch pyridine (B92270) synthesis or related MCRs to build new fused ring systems onto the quinoline scaffold. researchgate.net

Exploration of this compound in Materials Chemistry Research

The rigid, planar structure of the quinoline ring system, combined with the presence of two reactive functional groups at opposing ends of the molecule, makes this compound an attractive building block for the development of novel organic materials. Its properties suggest potential applications in functional polymers, oligomers, and porous organic frameworks.

Incorporation into Polymers and Oligomers for Functional Materials

The bifunctional nature of this compound allows it to be incorporated into the backbone of polymers and oligomers. The amino group can serve as a monomeric unit in step-growth polymerization. For instance, it can react with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. These classes of polymers are known for their high thermal stability and mechanical strength.

Furthermore, the incorporation of the quinoline-6-carbonitrile (B150825) moiety into the polymer backbone is expected to impart specific functional properties. The quinoline unit can introduce fluorescence and specific electronic properties, making the resulting materials suitable for applications in organic light-emitting diodes (OLEDs) or sensors. The nitrile group offers a site for further functionalization of the polymer, allowing for the attachment of other chemical groups to tune the material's properties or to cross-link polymer chains. The synthesis of rigid, rod-like oligomers (foldamers) from related aminoquinoline carboxylic acids demonstrates the utility of the aminoquinoline scaffold in creating well-defined, functional macromolecular structures.

Design of Organic Frameworks Utilizing this compound Units

Porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are constructed from organic "linker" molecules and inorganic nodes or organic nodes, respectively. The defined length, rigidity, and bifunctionality of this compound make it an excellent candidate for use as an organic linker in the design of such frameworks.

The amino group and the nitrile group can act as the connecting points to build the extended network.

For MOFs: The nitrogen atom of the nitrile group and the quinoline ring can coordinate directly to metal centers, forming a porous framework.

For COFs: The amino group can undergo condensation reactions with polyaldehydes to form imine-linked COFs. Alternatively, the nitrile group could undergo cyclotrimerization to form triazine rings, which act as the nodes of the COF.

The resulting frameworks incorporating the this compound linker would possess the intrinsic properties of the quinoline unit, such as luminescence, which could be exploited for chemical sensing or photocatalysis. The defined pore environment created by these linkers could be used for gas storage and separation.

Sensing Applications and Chemodosimeters Derived from this compound

Extensive searches of scholarly databases and chemical literature yield no specific examples of chemosensors or fluorescent probes directly synthesized from or incorporating the this compound scaffold. The inherent fluorescence properties and potential metal-coordinating sites of the quinoline nucleus, coupled with the electron-withdrawing nature of the nitrile group, theoretically position this compound as a candidate for developing novel sensors. However, the scientific community has yet to publish research that explores these potential applications in detail.

The broader class of aminoquinolines has been investigated for ion sensing. For instance, derivatives of 8-aminoquinoline are well-documented as fluorescent probes for various metal ions. Similarly, other quinoline-carbonitrile isomers have been explored in different contexts. However, the specific substitution pattern of this compound appears to be an underexplored area within the field of chemical sensing.

The absence of dedicated research in this specific area means that there are no established research findings, detailed performance data, or interactive data tables to present regarding the sensing capabilities of this compound. The potential of this compound in the design of new chemosensors remains a theoretical prospect, awaiting investigation by the scientific community. Future research could potentially unveil novel sensing properties, but at present, this remains a gap in the scientific literature.

Future Perspectives and Research Challenges for 3 Aminoquinoline 6 Carbonitrile Chemistry

Development of Novel and Efficient Synthetic Routes for 3-Aminoquinoline-6-carbonitrile

While general synthetic strategies for quinoline (B57606) derivatives are well-established, the development of efficient, high-yield, and regioselective routes specifically for this compound and its analogues remains a key objective. Traditional methods like the Skraup and Doebner-von Miller syntheses often require harsh, strongly acidic, and exothermic conditions, which can complicate purification and limit substrate scope. rsc.org

Modern synthetic chemistry offers several promising avenues:

Multicomponent Reactions (MCRs): One-pot MCRs have been successfully employed to generate complex quinoline-3-carbonitrile derivatives, offering advantages such as operational simplicity, reduced reaction time, and higher yields. researchgate.netnih.gov Adapting these methodologies, for instance by reacting appropriate aldehydes, amines, and nitrile-containing precursors, could provide a direct and efficient pathway to the target scaffold. researchgate.net

Transition-Metal Catalysis: Palladium-catalyzed cyclizations and silver-catalyzed aminations represent powerful tools in modern heterocyclic synthesis. rsc.orgacs.org Research into a catalyzed cyclization of appropriately substituted anilines and alkynes could offer a mild and efficient route.

Thorpe-Ziegler Cyclization: This intramolecular condensation has proven effective for synthesizing 4-aminoquinoline-3-carbonitrile (B2762942) scaffolds from 2-(cyanoethylamino)benzonitrile precursors. researchgate.net A similar strategy, starting from a different aminobenzonitrile precursor, could potentially be developed for the 3-amino-6-carbonitrile isomer.

Future research must focus on creating synthetic pathways that are not only efficient but also tolerate a wide range of functional groups, enabling the construction of diverse chemical libraries for further investigation.

Exploration of Undiscovered Reactivity Patterns of this compound

The reactivity of this compound is dictated by its three key structural components: the quinoline ring, the 3-amino group, and the 6-carbonitrile moiety. While the individual reactivity of these groups is known, their interplay within this specific molecule is largely unexplored.

Amino Group Functionalization: The 3-amino group serves as a versatile handle for derivatization. It can undergo acylation, alkylation, and diazotization reactions. The resulting diazonium salt is a key intermediate that can be converted into a wide array of other functional groups, although such reactions can be hazardous and require careful handling. nih.gov

Nitrile Group Transformations: The 6-carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, providing derivatives with different physicochemical properties and biological activities. nih.gov It can also participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles.

Vicinal Group Reactivity: In related systems like 4-aminoquinoline-3-carbonitriles, the vicinal amino and cyano groups act as an enaminonitrile moiety, a valuable building block for constructing fused polycyclic systems. researchgate.net Exploring analogous annulation strategies starting from derivatives of this compound could lead to novel, complex heterocyclic structures.

A systematic investigation into the chemical transformations of this scaffold is essential for unlocking its full potential as a building block in synthetic chemistry.

Integration of this compound into Emerging Fields of Chemical Science

The structural motifs present in this compound suggest its potential for application in several cutting-edge areas of chemical science.

Medicinal Chemistry: Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.gov The 4-aminoquinoline (B48711) core is central to antimalarial drugs like chloroquine, while various quinoline-carbonitriles have been investigated as antibacterial agents. nih.govnih.gov Derivatives of this compound could be designed as novel therapeutic agents, with the amino and nitrile groups serving as key pharmacophoric elements for interaction with biological targets.

Materials Science: The development of novel organic fluorescent materials is a rapidly growing field. Recently, derivatives of dihydroisoquinoline-carbonitrile have been shown to exhibit full-color-tunable solid-state emissions and mechanofluorochromic properties. rsc.org The rigid, aromatic structure of the quinoline core in this compound suggests that its derivatives could be investigated as scaffolds for new optoelectronic materials, sensors, and organic light-emitting diodes (OLEDs).

Targeted synthesis and screening programs are necessary to integrate this compound class into drug discovery pipelines and advanced materials development.

Computational Chemistry for Predictive Design of this compound Derivatives

Computational chemistry provides powerful tools for accelerating the design and discovery of new molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis. For this compound, in silico methods can be invaluable.

Predicting Physicochemical Properties: Density Functional Theory (DFT) studies can be employed to calculate key electronic properties such as the HOMO-LUMO energy gap, ionization potential, and electron affinity. nih.gov These calculations help in understanding the molecule's reactivity and its potential as an electronic material.

Guiding Drug Design: Molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of therapeutic targets, such as enzymes or receptors. nih.govresearchgate.net This allows for the rational design of more potent and selective inhibitors.

ADME/Tox Profiling: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of novel derivatives. nih.gov This early-stage assessment helps to prioritize compounds with favorable pharmacokinetic properties and low toxicity for further development.

The table below summarizes computational approaches that have been applied to related quinoline-carbonitrile systems and could be leveraged for this compound.

| Computational Method | Application | Investigated System |

| Density Functional Theory (DFT) | Calculation of molecular geometry, vibration frequencies, HOMO-LUMO energy gap, molecular hardness, ionization energy, and electron affinity. | Quinoline-3-carbonitrile derivatives nih.gov |

| Molecular Docking | Prediction of binding interactions with biological targets (e.g., DNA gyrase, neuraminidase). | Quinoline-3-carbonitrile derivatives nih.gov, 4H-Pyrano[3,2-h]quinoline-3-carbonitrile derivatives researchgate.net |

| In Silico ADME/Tox Profiling | Prediction of pharmacokinetic properties and toxicity in the human body. | Methoxybenzo[h]quinoline-3-carbonitrile derivatives nih.gov |

By integrating these computational strategies, researchers can more efficiently navigate the vast chemical space of this compound derivatives to identify candidates with optimal characteristics for specific applications.

Addressing Scalability and Sustainability in this compound Synthesis

For any promising compound to move from academic research to industrial application, its synthesis must be scalable, cost-effective, and environmentally sustainable. The development of large-scale synthetic routes for complex quinolines often presents significant challenges. acs.org

Key areas for future research include:

Process Optimization: Traditional syntheses often involve multiple steps, hazardous reagents, and costly purification techniques like column chromatography. Future work should focus on optimizing reaction conditions to maximize yield and minimize waste, for instance, by developing one-pot procedures that avoid the isolation of intermediates. nih.govbeilstein-journals.org

Green Chemistry Principles: The principles of green chemistry should guide the development of new synthetic routes. This includes the use of less hazardous solvents, exploring catalysis with abundant and non-toxic metals, and designing energy-efficient processes. beilstein-journals.org For example, developing syntheses that can be performed in environmentally benign solvents like water or ethanol (B145695) would be a significant advancement. beilstein-journals.org

Catalyst Development: While many modern syntheses rely on precious metal catalysts (e.g., palladium), research into catalysts based on more abundant and cheaper metals (e.g., copper, iron) is crucial for sustainable large-scale production.

Addressing these challenges will be critical to ensuring that novel derivatives of this compound can be produced on a scale sufficient for advanced testing and potential commercialization.

Q & A

Q. What are the recommended synthetic routes for 3-Aminoquinoline-6-carbonitrile, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step protocols, such as cyclization of substituted anilines with nitrile-containing precursors under controlled conditions. For example, refluxing in polar aprotic solvents like 1,2-dimethoxyethane (DME) has been used for analogous quinolinecarbonitriles to stabilize intermediates and improve yields . Key variables include temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Lewis acids for regioselective nitrile positioning). Purity is optimized via recrystallization in chloroform or ethanol, as demonstrated in pyranoquinolinone derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

- IR Spectroscopy : A sharp absorption band near 2200 cm⁻¹ confirms the nitrile (-C≡N) group, while N-H stretching (3300–3500 cm⁻¹) indicates the amino group .

- NMR : In H NMR, aromatic protons on the quinoline ring appear as multiplets between δ 7.0–8.5 ppm , with the amino proton resonating as a broad singlet near δ 5.5–6.0 ppm (exchangeable in DO). C NMR shows the nitrile carbon at δ 115–120 ppm .

- Mass Spectrometry : The molecular ion peak ([M+H]) should align with the molecular formula CHN (theoretical m/z 193.07 ) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent moisture absorption or oxidation. Store in well-ventilated areas away from incompatible reagents like strong acids/bases .

- Exposure Control : Use fume hoods, nitrile gloves, and safety goggles. In case of inhalation, immediately move to fresh air and seek medical attention .

- Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid toxic cyanide byproducts .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites. For instance:

- The nitrile group’s electron-withdrawing effect directs electrophilic attacks to the 3-amino position on the quinoline ring.

- Frontier Molecular Orbital (FMO) analysis predicts HOMO localization at the amino group, favoring nucleophilic substitutions at the 6-position .

Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is critical to reconcile computational predictions .

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound derivatives across different studies?

- Assay Standardization : Control variables such as microbial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates), solvent (DMSO concentration ≤1%), and incubation time .

- Data Normalization : Express activity as IC values relative to positive controls (e.g., ciprofloxacin for antibacterial assays).

- Meta-Analysis : Cross-reference structural analogs (e.g., JCMQ-4 and JCMQ-22) to identify substituent-dependent trends, such as enhanced activity with electron-withdrawing groups (e.g., -Cl, -NO) .

Q. What experimental design principles are crucial for optimizing the synthesis of this compound analogs while minimizing byproduct formation?

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading. For example, higher temperatures (>100°C) may accelerate cyclization but promote decomposition .

- Byproduct Identification : LC-MS or GC-MS can detect intermediates like unreacted anilines or dimerized products. Adjust stoichiometry (e.g., 1.2:1 nitrile precursor to amine) to suppress side reactions .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.